7-Amino-3-[(5-methyl-1,3,4-thiadiazol-2-YL)thiomethyl]cephalosphoranic acid
Description
7-Amino-3-[(5-methyl-1,3,4-thiadiazol-2-YL)thiomethyl]cephalosphoranic acid (hereafter referred to by its full systematic name) is a cephalosporin-derived intermediate critical in synthesizing β-lactam antibiotics. Structurally, it features a cephalosporanic acid core modified at the C-3 position with a thiomethyl-linked 5-methyl-1,3,4-thiadiazole moiety. This modification enhances its reactivity as a nucleophile in enzyme-catalyzed condensation reactions, particularly in producing cefazolin, a first-generation cephalosporin antibiotic .
Key synthetic pathways involve the coupling of 7-aminocephalosporanic acid (7-ACA) with 5-methyl-1,3,4-thiadiazole-2-thiol under buffered conditions (e.g., phosphate buffer, pH 6.5), followed by purification via solvent washing and recrystallization . The compound’s IR and NMR spectra confirm the integrity of the thiadiazole ring and thiomethyl bridge, with characteristic absorption bands for C-S and C=N bonds .
Properties
IUPAC Name |
(7R)-7-amino-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S3/c1-4-13-14-11(21-4)20-3-5-2-19-9-6(12)8(16)15(9)7(5)10(17)18/h6,9H,2-3,12H2,1H3,(H,17,18)/t6-,9?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSGHKMSDOLGJJ-VJSCVCEBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)N)SC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)SCC2=C(N3C([C@@H](C3=O)N)SC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30246-33-4 | |
| Record name | (6R-trans)-7-amino-3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.530 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Single-Step Synthesis from 7-Aminocephalosporanic Acid (7-ACA)
The most efficient method, detailed in patent CN103772415A, involves a single-step reaction using 7-ACA as the starting material. This approach avoids intermediate isolation, streamlining production.
Reaction Steps and Conditions
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Dissolution and pH Adjustment : 7-ACA is dissolved in chilled water (0–10°C) at a mass ratio of 1:2–20 (7-ACA:water). The pH is adjusted to 5.0–8.5 using alkaline solutions (e.g., NaOH or NaHCO₃).
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Acylation : An organic solvent (methanol or acetone) is added, followed by thiophenacetyl chloride and ethyl acetate. The mixture reacts at 0–10°C for 1–3 hours, maintaining pH 6.0–8.0.
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Extraction and Decolorization : Post-reaction, ethyl acetate extracts the product, which is washed and treated with activated carbon to remove impurities.
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Condensation with Isonicotinamide : The aqueous phase is adjusted to pH 5.0–7.0 using HCl, and isonicotinamide is added. The reaction proceeds at 15–50°C for 60–150 hours.
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Crystallization and Drying : The solution is cooled to <5°C, crystallized, and vacuum-dried to yield TDA.
Optimization Metrics
Key variables impacting yield and purity include:
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Solvent Choice : Methanol yields higher purity (98.7%) than acetone (97.5%).
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Temperature Control : Reactions at 5–10°C improve intermediate stability.
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Molar Ratios : A 1:2 ratio of 7-ACA to isonicotinamide maximizes conversion.
Table 1: Single-Step Synthesis Conditions and Outcomes
| Parameter | Example 1 | Example 2 |
|---|---|---|
| Solvent | Methanol | Acetone |
| Reaction Time (h) | 1 | 2 |
| Temperature (°C) | 5–10 | 2–7 |
| Yield (%) | 68.2 | 65.3 |
| Purity (%) | 98.7 | 97.5 |
Alternative Pathways and Historical Context
Earlier methods involved multi-step sequences starting from penicillin G/K, including oxidation, protection, and reduction steps. These processes, however, suffered from low yields (30–40%) and high costs due to complex intermediates like 7-ANCA. The single-step method’s reliance on affordable 7-ACA (vs. 7-IACA) reduces raw material costs by ≈40%.
Physicochemical Characterization
Structural and Thermal Properties
TDA exhibits a melting point >174°C (with decomposition) and a predicted boiling point of 678.2±65.0°C. Its density (1.72 g/cm³) and pKa (2.52) reflect moderate polarity and acidity, influencing solubility and reactivity.
Table 2: Key Physicochemical Properties of TDA
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂N₄O₃S₃ |
| Molecular Weight | 344.43 g/mol |
| Solubility | Slight in DMSO, CHCl₃ |
| Storage Conditions | -20°C, inert atmosphere |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions: The reactions typically involve the use of common reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halides). The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups. These products are often used in further research or as intermediates in the synthesis of other compounds.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of 7-Amino-3-[(5-methyl-1,3,4-thiadiazol-2-YL)thiomethyl]cephalosphoranic acid is in the development of antimicrobial agents. The thiadiazole group enhances its effectiveness against various bacterial strains. Studies have shown that compounds with similar structures exhibit significant activity against Gram-positive and Gram-negative bacteria, making them potential candidates for treating infections caused by resistant strains .
Drug Development
This compound serves as a scaffold for synthesizing new antibiotics. The modification of the thiadiazole and cephem components can lead to derivatives with improved pharmacological profiles. Research has indicated that such modifications can enhance bioavailability and reduce toxicity while maintaining antimicrobial efficacy .
Proteomics Research
In proteomics, this compound is utilized as a biochemical tool to study protein interactions and functions. Its ability to selectively inhibit certain enzymes makes it valuable in elucidating biochemical pathways and mechanisms .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of modified cephem derivatives demonstrated that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics .
Case Study 2: Structure-Activity Relationship (SAR)
Research focusing on the structure-activity relationship of various thiadiazole-containing cephalosporins highlighted how modifications to the thiadiazole ring could lead to increased potency against specific bacterial targets. This study provided insights into how altering substituents on the compound could optimize its therapeutic potential .
Mechanism of Action
The mechanism by which 7-Amino-3-[(5-methyl-1,3,4-thiadiazol-2-YL)thiomethyl]cephalosphoranic acid exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other biomolecules. The compound binds to these targets, leading to a cascade of biochemical events that result in its desired effects. The pathways involved in these interactions are often studied to understand the compound's mode of action and potential therapeutic benefits.
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s closest analogs include cephalosporins modified with other heterocyclic substituents at the C-3 position. Below is a comparative overview:
Mechanistic and Pharmacological Comparisons
- Enzymatic Reactivity : The methyl-substituted thiadiazole in the target compound enables superior kinetic selectivity in penicillin G acylase (PGA)-catalyzed reactions due to optimized hydrophobic interactions with the enzyme’s active site . Unsubstituted or hydroxymethyl analogs exhibit slower reaction rates due to steric or polarity mismatches.
- Thermal Stability : The methyl group in the target compound elevates its melting point (170–175°C with decomposition) compared to unsubstituted variants (140°C decomposition) , making it more suitable for industrial-scale synthesis.
Biological Activity
7-Amino-3-[(5-methyl-1,3,4-thiadiazol-2-YL)thiomethyl]cephalosphoranic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to summarize the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is a derivative of cephalosporin antibiotics, featuring a thiadiazole moiety which is known for its diverse biological activities. The molecular structure can be represented as follows:
- Molecular Formula : C₁₃H₁₄N₄O₅S₂
- Molecular Weight : 358.4 g/mol
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The thiadiazole ring enhances the antibacterial efficacy against various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | |
| Escherichia coli | 32 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies using various cancer cell lines have shown promising results.
Case Study: Anticancer Activity in MCF-7 Cells
In a study evaluating the effects of the compound on MCF-7 breast cancer cells, it was observed that:
- IC50 Value : The compound exhibited an IC50 value of 25 µM after 48 hours of treatment.
- Mechanism of Action : The compound induced apoptosis in cancer cells, as evidenced by increased annexin V staining.
Table 2: IC50 Values for Various Cell Lines
| Cell Line | IC50 (µM) | Treatment Duration |
|---|---|---|
| MCF-7 | 25 | 48 hours |
| LoVo | 20 | 48 hours |
| HUVEC (normal cells) | >100 | 48 hours |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Wall Synthesis : Similar to other β-lactam antibiotics, it may inhibit bacterial cell wall synthesis.
- Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways, leading to cell death.
- Modulation of Cell Cycle : Studies show alterations in cell cycle phases, particularly an increase in the G0/G1 phase and a decrease in the G2/M phase after treatment.
Q & A
Q. What are the optimal synthetic pathways for 7-amino-3-[(5-methyl-1,3,4-thiadiazol-2-YL)thiomethyl]cephalosphoranic acid, and how are reaction conditions optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, including oximation, alkylation, and hydrolysis, as seen in analogous cephalosporin derivatives. For example, phosphorus oxychloride and KSCN are used in bromination and cyclization steps to form the thiadiazole moiety . Reaction parameters like temperature, solvent polarity, and catalyst choice are systematically varied to maximize yield. Chromatographic monitoring (e.g., HPLC) ensures intermediate purity, while spectroscopic methods (IR, NMR) confirm structural integrity at each stage .
Q. How is the structural identity of the compound and its intermediates confirmed?
Methodological Answer: Structural validation relies on spectral analysis:
- NMR : - and -NMR identify proton and carbon environments, confirming substituent positions (e.g., thiadiazole methyl groups) .
- Mass Spectrometry : High-resolution MS verifies molecular weight and fragmentation patterns .
- Chromatography : HPLC or TLC monitors reaction progress and confirms purity (>95%) before further use .
Q. What are the standard protocols for assessing the purity of synthesized batches?
Methodological Answer: Purity is quantified via reversed-phase HPLC with UV detection (λ = 254 nm). Mobile phases often combine acetonitrile and aqueous buffers (e.g., 0.1% trifluoroacetic acid). Column selection (C18) and gradient elution protocols are optimized to resolve the compound from by-products .
Advanced Research Questions
Q. How can molecular docking studies predict the biological activity of derivatives of this compound?
Methodological Answer: Docking simulations (e.g., AutoDock Vina) model interactions between the compound’s derivatives and target proteins (e.g., bacterial penicillin-binding proteins). The thiadiazole and thiomethyl groups are prioritized for their electron-rich regions, which may hydrogen-bond with active-site residues. Scoring functions rank binding affinities, guiding prioritization of derivatives for in vitro testing . Comparative analyses with known antibiotics (e.g., cefotetan) contextualize predicted efficacy .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
Methodological Answer: Discrepancies often arise from solvation effects or protein flexibility unaccounted for in docking. Mitigation strategies include:
- Molecular Dynamics (MD) Simulations : Assess binding stability over time under physiological conditions.
- Free-Energy Perturbation (FEP) : Quantify binding energy differences between analogs.
- Experimental Validation : MIC assays against resistant bacterial strains (e.g., MRSA) validate computational hits .
Q. How are reaction mechanisms elucidated for key synthetic steps, such as thiadiazole ring formation?
Methodological Answer: Mechanistic studies employ isotopic labeling (e.g., -KSCN) to track nitrogen incorporation into the thiadiazole ring. Kinetic profiling (variable-temperature NMR) identifies intermediates, while DFT calculations map energy barriers for cyclization steps. For example, bromination of cyano intermediates precedes nucleophilic attack by thiocyanate, forming the heterocyclic core .
Q. What challenges arise in scaling up synthesis from milligram to gram scales, and how are they addressed?
Methodological Answer: Scale-up issues include exothermic side reactions and poor mixing efficiency. Mitigation involves:
Q. How can derivatives of this compound be designed to enhance β-lactamase stability?
Methodological Answer: Rational design focuses on steric hindrance near the β-lactam ring. For instance:
Q. What methodologies are used to correlate structural modifications with changes in antibacterial spectrum?
Methodological Answer: Structure-Activity Relationship (SAR) studies systematically vary substituents (e.g., thiadiazole methyl vs. phenyl) and assess MIC values against Gram-positive and Gram-negative panels. LogP calculations and membrane permeability assays (e.g., artificial lipid bilayers) link hydrophobicity to intracellular uptake .
Q. How are advanced separation technologies (e.g., membrane filtration) applied to purify labile intermediates?
Methodological Answer: Nanofiltration membranes (MWCO = 500 Da) separate small-molecule by-products without degrading heat-sensitive intermediates. Solvent-resistant membranes (e.g., polyimide) enable dichloromethane/acetonitrile mixtures to be processed at high flux rates .
Notes on Experimental Design
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
